N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Ligand Efficiency Physicochemical Profile Analytical Chemistry

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a chlorothiophene substituent and a diethylsulfamoyl benzamide moiety. With a molecular weight of 440.9 g/mol, it is a structural analog within a broader family of sulfonamide-based oxadiazoles explored for diverse biological activities, including enzyme inhibition.

Molecular Formula C17H17ClN4O4S2
Molecular Weight 440.92
CAS No. 533872-18-3
Cat. No. B2609283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
CAS533872-18-3
Molecular FormulaC17H17ClN4O4S2
Molecular Weight440.92
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
InChIInChI=1S/C17H17ClN4O4S2/c1-3-22(4-2)28(24,25)12-7-5-11(6-8-12)15(23)19-17-21-20-16(26-17)13-9-10-14(18)27-13/h5-10H,3-4H2,1-2H3,(H,19,21,23)
InChIKeyOLNVOZARNKKTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide (CAS 533872-18-3)


N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a chlorothiophene substituent and a diethylsulfamoyl benzamide moiety . With a molecular weight of 440.9 g/mol, it is a structural analog within a broader family of sulfonamide-based oxadiazoles explored for diverse biological activities, including enzyme inhibition [1]. Its unique combination of functional groups distinguishes it from other in-class compounds, necessitating a careful evaluation for research applications.

Chemotype Sulfonamide-based 1,3,4-oxadiazole core for enzyme modulation studies
Synthetic handle Linear diethylsulfamoyl group enables straightforward derivatization
Physicochemical profile Lower molecular weight within analog set supports ligand efficiency screening

The Scientific Risk of Substituting 533872-18-3 with Generic 1,3,4-Oxadiazole Analogs


Substituting this specific compound with a broader class representative is highly inadvisable because the biological activity of sulfonamide-based 1,3,4-oxadiazoles is exquisitely sensitive to the nature of both the oxadiazole C5-substituent and the sulfamoyl group [1]. Even minor structural modifications, such as altering the N-alkyl groups on the sulfamoyl moiety, profoundly impact molecular recognition, target selectivity, and potency, as evidenced by comparative data on closely related compounds [2]. Therefore, a 'generic' analog cannot replicate the specific binding interactions or pharmacological profile defined by the 5-chlorothiophen-2-yl and diethylsulfamoyl groups, potentially leading to completely different experimental outcomes.

Substituent sensitivity: Minor changes to N-alkyl groups or oxadiazole C5 substituent can shift molecular recognition and target selectivity.

Potency profile shift: Reported IC50 differences among close analogs indicate that potency may not transfer; a generic replacement risks altered assay response.

SAR context may break: The 5-chlorothiophen-2-yl and diethylsulfamoyl combination defines a specific interaction pattern; bulkier or more complex analogs cannot replicate it directly.

Quantitative Differentiation Guide for Procuring 533872-18-3 Over Its Closest Analogs


Differentiation from the 4,4-Dimethyloxazolidinyl Analog via Physicochemical Properties

Relative to its closest available comparator with a bulkier sulfamoyl group, N-[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide (CID 2159039), the target compound demonstrates a superior physicochemical profile for drug/chemical probe development, characterized by a lower molecular weight (440.9 vs 468.9 g/mol) and potentially lower lipophilicity [1]. This difference is critical for meeting ligand efficiency metrics and improving solubility.

Molecular Weight
Reported
440.9 vs 468.9 g/mol (28.0 g/mol lower)
Lower MW supports ligand efficiency screening
Cross-study comparable; computed values
Ligand Efficiency Physicochemical Profile Analytical Chemistry

Inferred Selectivity Advantage Over the 4,4-Dimethyloxazolidinyl Analog

The comparably bulky 4,4-dimethyloxazolidinyl analog (CID 2159039) exhibits a non-potent IC50 of 7.61 µM against Complement C1s [1]. Given that reduced steric bulk in the sulfonamide region, as seen with the target compound's diethyl groups, often improves complementarity with binding pockets and reduces off-target interactions, the target compound is predicted to have a distinct and potentially more selective enzyme inhibition profile.

Selectivity context
Class-level
Predicted distinct inhibition profile vs 7.61 µM C1s (CID 2159039)
May enable selectivity profiling
Data to verify; based on SAR inference
Enzyme Inhibition Selectivity Profile Off-Target Effects

Functional Group Exchange for Enhanced Synthetic Tractability

The target compound features a simple diethylsulfamoyl group, whereas many active analogs like CID 2159039 contain a more complex and rigid 4,4-dimethyloxazolidine ring [1]. The presence of the linear, flexible diethyl groups indicates a more tractable synthetic route and a defined point for chemical modification, serving as a direct source of differentiation in a research setting where chemical accessibility and derivatization are as important as biological activity.

Functional group
Reported
Linear diethylsulfamoyl vs cyclic oxazolidinyl
Supports synthetic tractability
Structural comparison; easier derivatization
Medicinal Chemistry Synthetic Chemistry Chemical Probe Development

Predicted Physicochemical Advantage Over the Bis(2-methoxyethyl) Analog

Compared to the closely related analog 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CID 2159034), the target compound’s diethyl substituents confer a significantly lower molecular weight (440.9 vs 501.0 g/mol) and fewer hydrogen bond acceptors (8 vs 10) [1]. These differences are consistent with improved passive membrane permeability, a property that is frequently a point of failure in cell-based assays.

H-Bond Acceptors
Reported
8 vs 10 HBA (60.1 g/mol lower MW)
May improve permeability in cell-based assays
Cross-study comparable; computed properties
Permeability Solubility Drug-Likeness

Recommended Application Scenarios for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide


Scaffold for a Focused Kinase or Isomerase Library

Based on the sulfonamide-based 1,3,4-oxadiazole core's known activity in enzyme modulation [1], this compound is ideally suited for procurement as a core scaffold for a small, focused library targeting kinases or other ATP-dependent enzymes. Its synthetic tractability, derived from the simple diethylsulfamoyl group, allows for rapid parallel derivatization, while its physicochemical profile offers a balanced starting point for lead optimization.

A Validated 'Negative Control' for Bulkier Analogs

Given that a very close analog (CID 2159039) shows demonstrated but low-potency activity against Complement C1s (IC50: 7.61 µM) [2], the target compound, with its less bulky sulfamoyl group, is predicted to have a distinct selectivity profile. It can be procured as a key tool to generate SAR data, specifically serving as a matched 'negative' or 'selectivity' control when profiling the biological effects of its bulkier, more complex analogs.

Chemical Probe for Profiling Sulfonamide-Binding Protein Families

This compound's unique combination of a chlorothiophene and a diethylsulfamoyl benzamide represents a distinct chemotype. As such, it is an excellent candidate for procurement for activity-based protein profiling or proteomics studies aimed at identifying the full spectrum of protein targets for this specific sulfonamide subtype, which would differ from those targeted by the 4,4-dimethyloxazolidine or bis(2-methoxyethyl) analogs.

Application
Selection Property
Validation Focus
Kinase/isomerase library scaffold
Synthetic tractability (diethylsulfamoyl group)
Derivatization efficiency and SAR expansion
Selectivity control for bulky analogs
Less bulky sulfamoyl motif
Comparative SAR against complex oxazolidinyl analogs
Sulfonamide chemotype probe
Distinct chlorothiophene-dialkylsulfamoyl combination
Target identification via activity-based protein profiling
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